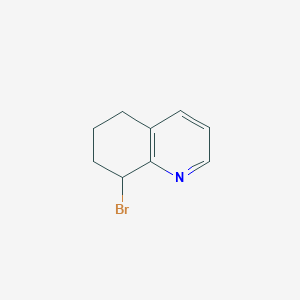
1-Amino-3-(3,5-dimethylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-(3,5-dimethylphenyl)propan-2-ol is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a dimethylphenyl group attached to a propane backbone. It is a versatile chemical used in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-3-(3,5-dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using hydrogenation to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic hydrogenation processes. The reaction conditions typically include elevated temperatures and pressures, along with the use of metal catalysts such as palladium or platinum .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-(3,5-dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino alcohols.
Wissenschaftliche Forschungsanwendungen
1-Amino-3-(3,5-dimethylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 1-Amino-3-(3,5-dimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the hydroxyl group can participate in various biochemical reactions, modulating the activity of enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Dimethylamino-1-propanol: Similar in structure but with a dimethylamino group instead of an amino group.
3-Amino-3-(4-methoxy-2,3-dimethylphenyl)propan-1-ol: Similar in structure but with a methoxy group on the phenyl ring.
Uniqueness
1-Amino-3-(3,5-dimethylphenyl)propan-2-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of both an amino and hydroxyl group on the propane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-amino-3-(3,5-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-8-3-9(2)5-10(4-8)6-11(13)7-12/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI-Schlüssel |
HBUXTWMSYRWFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)CC(CN)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


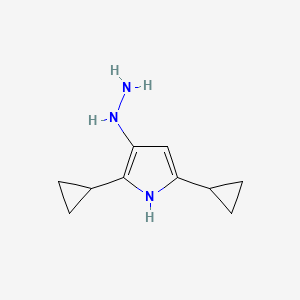
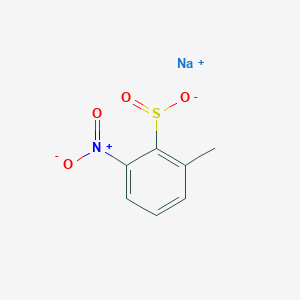
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
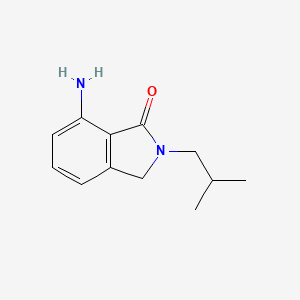
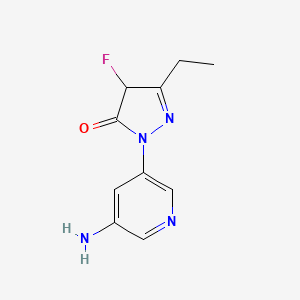

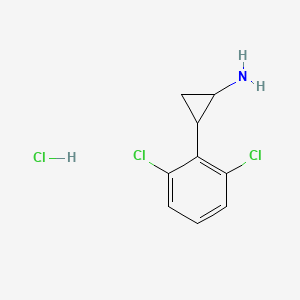
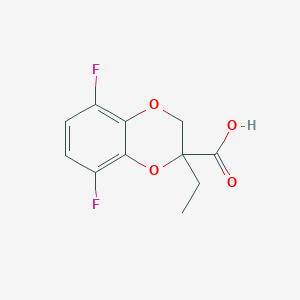
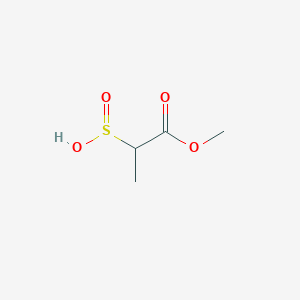
![2-[9H-fluoren-9-ylmethoxycarbonyl(1-methoxypropan-2-yl)amino]acetic acid](/img/structure/B13174883.png)

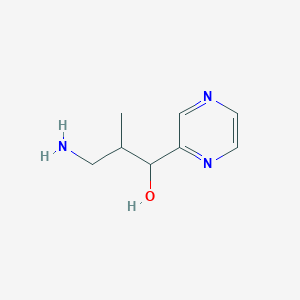
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)
